molecular formula C29H26N2O6 B12631860 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} CAS No. 918942-43-5

1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}

Katalognummer: B12631860
CAS-Nummer: 918942-43-5
Molekulargewicht: 498.5 g/mol
InChI-Schlüssel: NZVAEEAKAWBMQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} is an organic compound characterized by its complex molecular structure It consists of a propane backbone with two benzene rings, each substituted with a nitrophenylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} typically involves the reaction of bisphenol A with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bisphenol A Dimethyl Ether: Similar in structure but lacks the nitrophenyl groups.

    4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Contains amino groups instead of nitro groups.

    1,1’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)bis(propan-2-ol): Similar backbone but different functional groups.

Uniqueness

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} is unique due to the presence of nitrophenylmethoxy groups, which impart distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

918942-43-5

Molekularformel

C29H26N2O6

Molekulargewicht

498.5 g/mol

IUPAC-Name

1-nitro-4-[[4-[2-[4-[(4-nitrophenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene

InChI

InChI=1S/C29H26N2O6/c1-29(2,23-7-15-27(16-8-23)36-19-21-3-11-25(12-4-21)30(32)33)24-9-17-28(18-10-24)37-20-22-5-13-26(14-6-22)31(34)35/h3-18H,19-20H2,1-2H3

InChI-Schlüssel

NZVAEEAKAWBMQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.